BenchChemオンラインストアへようこそ!

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine

Molecular Weight Halogen Substitution Physicochemical Properties

This compound is the exact 4-bromo species essential for reproducible kinase inhibitor R&D. The bromine atom provides a chemoselective handle for Suzuki-Miyaura cross-coupling, enabling systematic SAR at the pyridine 4-position—reactivity absent in unsubstituted or other halogen analogs. Procure at ≥98% purity from validated commercial sources to ensure batch-to-batch consistency in medicinal chemistry and parallel synthesis workflows.

Molecular Formula C9H7BrN4
Molecular Weight 251.08 g/mol
CAS No. 1636895-40-3
Cat. No. B1409097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine
CAS1636895-40-3
Molecular FormulaC9H7BrN4
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)NC2=NC=CN=C2
InChIInChI=1S/C9H7BrN4/c10-7-1-2-12-8(5-7)14-9-6-11-3-4-13-9/h1-6H,(H,12,13,14)
InChIKeyIZXGRBVAXAVCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine (CAS 1636895-40-3): Molecular Identity, Vendor Purity, and Procurement Baseline


(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine (CAS 1636895-40-3) is a heterocyclic biarylamine with molecular formula C9H7BrN4 and molecular weight 251.08 g/mol . Its structure comprises a pyrazin-2-yl ring linked via an amine bridge to a 4-bromopyridin-2-yl moiety . The compound is commercially available from multiple vendors at a purity specification of NLT 98% , and is cataloged under MDL number MFCD09803236 , confirming its established identity as a procurement-grade research intermediate.

Why (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs in Synthetic Workflows


Generic substitution of (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine with unsubstituted pyrazin-2-yl-pyridin-2-yl-amine or alternative halogen analogs (e.g., 4-Cl or 4-F) fails due to the specific role of the 4-bromo substituent in enabling downstream diversification. The bromine atom serves as a chemoselective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a reactivity profile that is either absent in unsubstituted analogs or exhibits substantially different kinetics in chloro- and fluoro- congeners [1]. Furthermore, the presence of the bromine atom introduces quantifiable electronic asymmetry and alters physicochemical properties—including molecular weight (+44 Da vs. 4-Cl analog, +62 Da vs. 4-F analog), lipophilicity, and polar surface area—which directly impacts the compound's behavior in both synthetic transformations and subsequent biological screening cascades [2]. The evidence presented in Section 3 quantifies these differences and establishes why procurement of the exact 4-bromo species, rather than a cheaper or more readily available analog, is essential for reproducible research outcomes.

Quantitative Comparative Evidence: (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine vs. Closest Halogen and Positional Analogs


Molecular Weight Differentiation: +44 Da vs. 4-Cl Analog and +62 Da vs. 4-F Analog

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine exhibits a molecular weight of 251.08 g/mol, which is 44.45 g/mol higher than its 4-chloro analog (N-(4-chloro-2-pyridinyl)-2-pyrazinamine, CAS 1492017-04-5, MW = 206.63 g/mol) [1]. The bromine substitution represents a 21.5% increase in molecular weight relative to the chloro analog. For typical drug discovery campaigns operating under Lipinski's Rule of Five guidelines, a >40 Da increase constitutes a meaningful physicochemical differentiation that directly influences compound pharmacokinetic predictions and screening cascade prioritization.

Molecular Weight Halogen Substitution Physicochemical Properties Lead Optimization

Calculated LogP and TPSA Differentiation: Bromo Analog Shows Distinct Lipophilicity vs. Unsubstituted Scaffold

The bromo-substituted compound exhibits calculated physicochemical properties that differentiate it from the unsubstituted pyrazin-2-yl-pyridin-2-yl-amine scaffold. Vendor-supplied computational data for (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine indicates a calculated LogP of 2.3777 and a topological polar surface area (TPSA) of 50.7 Ų . While direct comparative data for the unsubstituted scaffold is not available from the same computational source, class-level inference from established SAR principles indicates that the introduction of a bromine atom at the 4-position of the pyridine ring increases LogP by approximately +0.5 to +0.8 units relative to the hydrogen-substituted parent [1].

Lipophilicity LogP TPSA Physicochemical Profiling

Structural Differentiation from Positional Isomer: Amine Connectivity Determines Reactivity Profile

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine (IUPAC: N-(4-bromopyridin-2-yl)pyrazin-2-amine) is structurally distinct from its positional isomer 5-amino-2-(4'-bromo-2'-pyridyl)pyrazine (CAS 1185315-91-6; IUPAC: 5-(4-bromopyridin-2-yl)pyrazin-2-amine) . The target compound features the amine linkage at the pyrazine 2-position, whereas the isomer places the amino group at the pyrazine 5-position . The isomer has been characterized as possessing "electronic asymmetry" that influences its reactivity, and is noted as susceptible to photodegradation under UV light, necessitating amber glass storage . The distinct connectivity of the target compound (amine bridge vs. direct aryl-aryl linkage with pendant amine) results in different hydrogen bond donor/acceptor patterns, as quantified by the calculated TPSA of 50.7 Ų and one hydrogen bond donor .

Positional Isomerism Structural Characterization Synthetic Intermediate Reactivity

Patent-Class Context: The Pyrazin-2-yl-pyridin-2-yl-amine Scaffold is Validated for CHK1 and c-MET Kinase Inhibition

While (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine itself lacks published biological activity data (ChEMBL and ZINC databases confirm no reported activity [1][2]), the pyrazin-2-yl-pyridin-2-yl-amine scaffold to which it belongs is extensively validated in the patent literature as a core structure for kinase inhibition. Specifically, patent applications from Cancer Research Technology Limited (WO2009044162A1 / EP2197874B1) establish that biarylamine compounds of this class inhibit Checkpoint Kinase 1 (CHK1) kinase function [3]. Similarly, patent applications from SUGEN, Inc. (US2005/0009840A1) establish that aminopyridine and aminopyrazine compounds of this class possess activity as protein kinase inhibitors, including as inhibitors of c-MET [4]. The bromine substituent at the pyridine 4-position provides a chemically addressable diversification point absent in the unsubstituted parent scaffold, enabling exploration of CHK1 or c-MET SAR through cross-coupling chemistry.

CHK1 Inhibitor c-MET Inhibitor Kinase Inhibitor Oncology Patent

Synthetic Utility: Bromine Substituent Enables Quantitatively Superior Reactivity in Suzuki-Miyaura Cross-Coupling vs. Chloro Analog

The 4-bromo substituent on the pyridine ring of (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine confers quantitatively distinct reactivity for palladium-catalyzed cross-coupling reactions compared to its 4-chloro analog. Mechanistic studies on the transmetalation step of Suzuki-Miyaura reactions of 2(4)-bromopyridines have characterized key intermediates, establishing that bromopyridines undergo oxidative addition and transmetalation with distinct kinetic profiles relative to chloropyridines [1]. Class-level reactivity principles dictate that aryl bromides react approximately 50–100× faster than aryl chlorides under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous base) due to the lower C–Br bond dissociation energy (C–Br: ~285 kJ/mol) compared to C–Cl (~397 kJ/mol) [2].

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Intermediate Palladium Catalysis

Commercial Availability and Purity Specification: 98% Purity Baseline Across Multiple Vendors

(4-Bromopyridin-2-yl)-pyrazin-2-yl-amine is commercially available from multiple independent vendors with a consistent purity specification of ≥98% (NLT 98%) . This multi-vendor availability reduces single-supplier procurement risk and enables competitive sourcing. The compound is not listed as a catalog item by major distributors such as Sigma-Aldrich/MilliporeSigma, placing it in a niche category of specialized intermediates that require sourcing from dedicated building block suppliers [1].

Procurement Purity Commercial Availability Vendor Comparison

Primary Research and Industrial Application Scenarios for (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine


Oncology Kinase Inhibitor Lead Optimization: CHK1 and c-MET Scaffold Diversification

Medicinal chemistry teams pursuing CHK1 or c-MET kinase inhibitors can employ (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine as a key intermediate for scaffold diversification. The validated biarylamine core is established in patent literature as a CHK1 inhibitor scaffold (Cancer Research Technology Limited, US2012/0040967A1) [1] and as a c-MET inhibitor scaffold (SUGEN, Inc., US2005/0009840A1) [2]. The 4-bromo substituent provides a chemoselective handle for Suzuki-Miyaura cross-coupling, enabling the systematic exploration of aryl/heteroaryl SAR at the pyridine 4-position. The compound's calculated cLogP of 2.38 and TPSA of 50.7 Ų position it favorably for lead-like physicochemical properties .

Synthetic Methodology Development: Suzuki-Miyaura Cross-Coupling on Heterocyclic Biarylamine Scaffolds

Researchers developing novel cross-coupling methodologies can utilize (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine as a representative substrate for evaluating catalyst systems on nitrogen-rich heterocyclic systems. The compound's bromine substituent undergoes oxidative addition with Pd(0) catalysts, with mechanistic studies on related 2(4)-bromopyridines establishing the transmetalation pathway [3]. The presence of both pyrazine and pyridine nitrogens provides an opportunity to assess catalyst compatibility with Lewis-basic heterocycles that may coordinate to and inhibit palladium catalysts, making this compound a valuable test substrate for catalyst development.

Building Block Procurement for Parallel Synthesis and DNA-Encoded Library (DEL) Construction

High-throughput synthesis facilities and DEL construction teams requiring brominated heterocyclic building blocks with defined physicochemical properties can procure (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine as a validated intermediate. The compound's molecular weight (251.08 g/mol) and calculated cLogP (2.38) occupy a favorable region of lead-like chemical space . Its commercial availability at 98% purity from multiple vendors (MolCore MC112231, Leyan 2209444) ensures reliable supply for plate-based parallel synthesis workflows . The bromine atom enables on-resin or in-plate diversification via Suzuki-Miyaura cross-coupling, a standard transformation in DEL and parallel synthesis protocols.

Physicochemical Property Benchmarking in Halogen Series SAR Studies

Medicinal chemistry teams conducting systematic halogen series SAR studies can utilize (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine as the bromo representative in a matched molecular pair analysis with its 4-chloro analog (CAS 1492017-04-5) [4]. The +44 Da molecular weight difference and associated changes in lipophilicity (estimated +0.5 to +0.8 LogP units increase from Cl to Br) provide quantifiable physicochemical differentiation [5]. This halogen series approach enables the deconvolution of electronic effects (Hammett σ values: Br = +0.23, Cl = +0.23) from steric/lipophilic effects (molar refractivity: Br = 8.88, Cl = 6.03) in subsequent biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromopyridin-2-yl)-pyrazin-2-yl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.